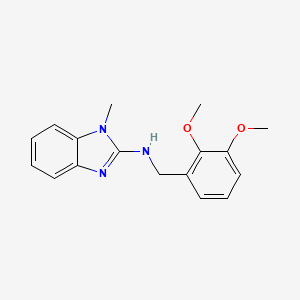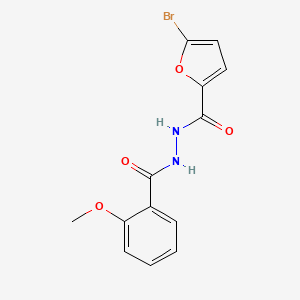
N-cyclopropyl-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of acrylamides and is known for its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the production of the enzyme's target product.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-3-(4-nitrophenyl)acrylamide is its ability to selectively inhibit the activity of specific enzymes. This property makes it a valuable tool for studying the function of enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-3-(4-nitrophenyl)acrylamide. One potential direction is the development of new drugs based on the compound's ability to inhibit specific enzymes. Additionally, further research is needed to understand the compound's potential toxicity and to develop methods for minimizing its toxicity. Finally, the compound's ability to inhibit enzymes involved in various biological processes makes it a valuable tool for studying the function of enzymes in these processes. Further research in this area could lead to new insights into the role of enzymes in various biological processes.
Conclusion:
N-cyclopropyl-3-(4-nitrophenyl)acrylamide is a chemical compound with unique properties and potential applications in scientific research. Its ability to selectively inhibit the activity of specific enzymes makes it a valuable tool for studying the function of enzymes in various biological processes. Further research is needed to fully understand the compound's potential applications and limitations.
Métodos De Síntesis
N-cyclopropyl-3-(4-nitrophenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropylamine with 4-nitrophenylacrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-cyclopropyl-3-(4-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. This property makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-cyclopropyl-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(13-10-4-5-10)8-3-9-1-6-11(7-2-9)14(16)17/h1-3,6-8,10H,4-5H2,(H,13,15)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGQFWYQQPEBIC-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopropyl-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)
![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)